4-Amino-1-metil-1H-imidazol-5-carboxamida

Descripción general

Descripción

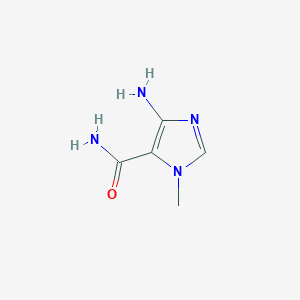

4-Amino-1-methyl-1h-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family. This compound is notable for its presence in various biochemical processes and its potential applications in medicinal chemistry. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Aplicaciones Científicas De Investigación

4-Amino-1-methyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is involved in various biochemical processes and can be used to study enzyme mechanisms.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be helpful in developing new useful derivatives .

Mode of Action

Imidazole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that results in these biological activities.

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to have diverse biological activities , suggesting that they could affect a variety of biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso, methanol, and water , which could potentially impact its bioavailability.

Result of Action

Given the diverse biological activities of imidazole derivatives , it’s likely that the compound could have a variety of molecular and cellular effects.

Action Environment

It’s worth noting that the compound is soluble in dmso, methanol, and water , which suggests that its action, efficacy, and stability could potentially be influenced by the solvent environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-imidazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method involves the use of D-erythrose and formamidine, which condense to form imidazole-4-acetaldehyde, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of 4-Amino-1-methyl-1h-imidazole-5-carboxamide often involves the use of cost-effective starting materials and efficient reaction conditions. For instance, the synthesis from commercially available hypoxanthine has been described as an efficient one-step process, minimizing environmental impact and reducing production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-methyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole derivatives with different substituents, while reduction reactions can produce various substituted imidazoles .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1H-imidazole-4-carboxamide: This compound is structurally similar and shares some chemical properties with 4-Amino-1-methyl-1h-imidazole-5-carboxamide.

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Another similar compound with a mercapto group, which imparts different chemical reactivity.

Uniqueness

4-Amino-1-methyl-1h-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. Its ability to stimulate AMPK activity sets it apart from other similar compounds .

Actividad Biológica

4-Amino-1-methyl-1H-imidazole-5-carboxamide (often referred to as "AICA" or "AICAR") is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is , with a molecular weight of 140.14 g/mol. Its structure features an imidazole ring, an amino group at the 4-position, and a carboxamide group at the 5-position, contributing to its unique reactivity and biological interactions.

The biological activity of AICA primarily stems from its role as a precursor in the synthesis of purines and its ability to modulate various enzymatic pathways. Specifically, AICA is known to:

- Inhibit AMP Deaminase : This inhibition leads to increased levels of AMP and ATP within cells, promoting energy metabolism and enhancing cellular responses to stress.

- Activate AMPK : AICA acts as an allosteric activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK can lead to improved glucose uptake and lipid metabolism, making AICA a candidate for metabolic disorders .

1. Metabolic Effects

Research indicates that AICA can significantly influence metabolic processes:

- Increased Glucose Uptake : Studies have shown that AICA enhances glucose uptake in skeletal muscle cells by activating AMPK, which may have implications for diabetes treatment .

- Lipid Metabolism Regulation : AICA's activation of AMPK also leads to the inhibition of lipogenesis while promoting fatty acid oxidation .

2. Neuroprotective Effects

AICA has demonstrated potential neuroprotective properties:

- Protection Against Neurodegeneration : In animal models, AICA administration has been associated with reduced neuronal damage in conditions like ischemia and neurodegenerative diseases .

3. Anticancer Properties

Emerging studies suggest that AICA may exert anticancer effects:

- Inhibition of Tumor Growth : By modulating AMPK pathways, AICA can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Case Studies

Propiedades

IUPAC Name |

5-amino-3-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDBHTVZARFFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278514 | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-89-8 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.